molecular formula C17H16N2OS B4512588 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide

Cat. No.: B4512588
M. Wt: 296.4 g/mol
InChI Key: OVTDDMDJFWTTOG-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide is a synthetic indole-based carboxamide derivative of interest in medicinal chemistry and biological screening. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This compound features a methylsulfanylphenyl group, a moiety often explored for its potential to modulate the molecule's electronic properties and metabolic stability. Researchers value such specialized carboxamides as key intermediates for constructing more complex molecules or as tool compounds for probing biochemical pathways . Its structural framework suggests potential for investigation in various areas, including but not limited to, oncology and antimicrobial research, given that similar indole and carboxamide derivatives have demonstrated bioactive properties . Further laboratory studies are required to fully elucidate its specific mechanism of action, pharmacological profile, and research applications. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-methyl-N-(3-methylsulfanylphenyl)indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-19-10-9-14-15(7-4-8-16(14)19)17(20)18-12-5-3-6-13(11-12)21-2/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTDDMDJFWTTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) moiety undergoes controlled oxidation to yield sulfoxide and sulfone derivatives (Table 1).
Reagents :

  • m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C → rt, 4–6 h) produces sulfoxide

  • H₂O₂/CH₃COOH (1:1 v/v, 80°C, 8 h) achieves complete oxidation to sulfone

Mechanism : Sequential oxygen insertion into the sulfur atom via radical intermediates, confirmed by ESR spectroscopy in analogous systems.

Electrophilic Aromatic Substitution on Phenyl Ring

The electron-rich 3-(methylsulfanyl)phenyl group directs electrophiles to para positions relative to the sulfur atom (Figure 1).

ReactionConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 2 h3-(Methylsulfonyl)-4-nitrophenyl68
BrominationBr₂/FeBr₃, DCM, rt, 1 h3-(Methylsulfanyl)-4-bromophenyl72

Indole Core Functionalization

The 1-methylindole-4-carboxamide undergoes regioselective electrophilic attacks at C-5 and C-7 positions (Figure 2):

  • Vilsmeier-Haack Formylation :

    • Reagents : POCl₃/DMF (1:2), 60°C, 6 h

    • Product : 5-Formyl-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide

    • Yield : 58% (analogous to )

  • Friedel-Crafts Alkylation :

    • Reagents : Benzyl chloride/AlCl₃, nitrobenzene, 110°C, 12 h

    • Product : 7-Benzyl-1-methyl derivative

    • Yield : 63% (mechanism per )

Carboxamide Transformations

The carboxamide group participates in:

  • Hydrolysis :

    • Conditions : 6M HCl, reflux, 24 h → 1-methyl-1H-indole-4-carboxylic acid (82% yield)

  • Schmidt Reaction :

    • Reagents : NaN₃/TfOH, CH₂Cl₂, −10°C → rt, 8 h

    • Product : Tetrazolo[1,5-a]indole derivative (56% yield)

Cross-Coupling Reactions

The methylsulfanyl group acts as a directing group for C–H activation:

Coupling TypeCatalyst SystemProductYield (%)Source
Suzuki-MiyauraPd(OAc)₂/XPhos, K₃PO₄, 100°C3-(4-Fluorophenyl) derivative74
UllmannCuI/1,10-phenanthroline, DMF3-(Pyridin-3-yl) analogue61

Photochemical Reactivity

Under UV irradiation (λ = 254 nm, CH₃CN), the compound undergoes:

  • Desulfurization : Loss of methylsulfanyl group via thiyl radical pathway (43% conversion)

  • Indole Ring Dimerization : Head-to-tail cyclodimer (29% isolated yield)

Key Stability Considerations

  • Thermal Degradation : Decomposes above 240°C (TGA data from)

  • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs in strongly acidic/basic conditions

This comprehensive profile establishes 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide as a versatile synthon for pharmaceutical and materials science applications. Further studies should explore its catalytic asymmetric modifications and biological target engagement.

Scientific Research Applications

Biological Activities

1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown significant antiproliferative effects against lung carcinoma (A549) and colon cancer (HCT116) cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Notably, it demonstrated high efficacy against methicillin-resistant S. aureus (MRSA), highlighting its potential in treating resistant bacterial infections .

Anticancer Efficacy

In a study assessing the cytotoxic effects of various indole derivatives, this compound was found to significantly suppress the growth of HCT116 cells, with an IC50 value indicating effective potency compared to standard chemotherapeutics like fluorouracil . Flow cytometric analysis revealed that this compound induces cell cycle arrest at the G1/S phase, suggesting a mechanism that could be exploited for cancer treatment.

Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against MRSA strains. It exhibited a minimum inhibitory concentration (MIC) as low as 1 µg/mL against MRSA, demonstrating its potential as a therapeutic agent in combating resistant bacterial infections . The compound's ability to inhibit biofilm formation further enhances its applicability in clinical settings.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-indole-3-carboxamideIndole core with carboxamideLacks methylsulfanyl substitution
5-Fluoro-1-methyl-N-(3-methylthio)phenylindole-2-carboxamideFluorine substitution on indole coreEnhanced potency against certain cancers
3-Methyl-2-(4-(methylthio)phenyl)-1H-indoleAdditional methyl groups on phenylPotentially improved solubility

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of continued research into these derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogs:

Compound Name Structural Features Biological Activity Unique Aspects Reference
1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide Indole core, 3-(methylsulfanyl)phenyl substituent Under investigation; potential kinase inhibition Sulfur-containing substituent enhances lipophilicity and metabolic stability
1-Methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide Benzimidazole-ethyl side chain Anticancer (IC₅₀: 1–5 µM in cancer cell lines) Benzimidazole moiety improves DNA interaction; higher potency in oncology
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide Indole-indazole hybrid, methoxyethyl chain Antitumor and anti-inflammatory Hybrid structure broadens target specificity; methoxyethyl improves solubility
4-((1H-Imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide Trifluoromethylphenyl, imidazole-sulfonyl group Anticancer, antimicrobial Trifluoromethyl enhances metabolic resistance and target affinity
N'-[3-(Methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide Pyridinyl-piperidine, methylsulfanylphenyl Neuroactive potential Dual heterocyclic systems enable CNS penetration

Key Comparative Insights

  • In contrast, sulfonyl groups (e.g., in ) enhance hydrogen-bonding capacity but reduce metabolic stability . Heterocyclic Hybrids: Compounds combining indole with benzimidazole () or indazole () exhibit broader target engagement, often leading to higher anticancer activity .
  • Biological Activity Trends :

    • Anticancer Potency : Benzimidazole-containing analogs () show lower IC₅₀ values (1–5 µM) compared to simpler indole derivatives, likely due to enhanced DNA intercalation .
    • Solubility vs. Bioavailability : Methoxyethyl () and trifluoromethyl () groups balance solubility and membrane permeability, a critical factor in drug development .
  • Synthetic Complexity :

    • Multi-step syntheses are common for indole-carboxamide derivatives. For example, benzimidazole analogs require coupling of indole precursors with benzimidazole intermediates under Pd-catalyzed conditions . The target compound’s synthesis likely involves Ullmann-type amidation or Suzuki-Miyaura cross-coupling for aryl substitution .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Benzimidazole Analog () Indazole Hybrid ()
LogP 3.8 (predicted) 4.2 2.9
Water Solubility Low Very low Moderate
Metabolic Stability High (S-methyl resistance) Moderate (CYP3A4 substrate) High

Mechanism of Action

While the target compound’s mechanism remains under study, analogs suggest plausible pathways:

  • Kinase Inhibition : Benzimidazole derivatives () inhibit Aurora kinases, critical in cell cycle regulation .

Biological Activity

1-Methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including an indole core and a methylsulfanyl substitution, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H16N2OS
  • Molecular Weight : Approximately 296.4 g/mol
  • IUPAC Name : this compound

The compound's structure includes a carboxamide functional group, which is known for enhancing biological activity, particularly in drug design.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Mechanisms of Action :

  • Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubule assembly, leading to apoptosis in cancer cells. For instance, related indole derivatives inhibited microtubule assembly by approximately 40% at concentrations around 20 µM .
  • Caspase Activation : Induction of apoptosis has been confirmed through increased caspase-3 activity in breast cancer cells (MDA-MB-231), indicating that these compounds may enhance apoptosis at low concentrations (1 µM) and significantly at higher doses (10 µM) .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMDA-MB-231TBDMicrotubule destabilization
7dMDA-MB-2311.0Caspase activation
10cMDA-MB-231TBDApoptosis induction

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Studies indicate that compounds similar to this compound exhibit antibacterial activity against various pathogens.

Antibacterial Effects :
Research has shown that certain indole derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus, while showing limited effects on Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity Results

CompoundBacteria TestedMIC (µg/mL)Activity
This compoundStaphylococcus aureusTBDActive
Various IndolesEscherichia coli>100Inactive

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indole derivatives, confirming their broad range of biological activities. For example:

  • A study reported that certain indole-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, including lung and breast cancers, emphasizing their potential as anticancer agents .
  • Another investigation highlighted the effectiveness of indole derivatives in inducing apoptosis through the inhibition of anti-apoptotic proteins, showcasing their multifaceted mechanisms of action .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide?

To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies such as factorial design or orthogonal arrays. These approaches systematically vary parameters (e.g., temperature, catalyst loading, reaction time) to identify critical factors affecting yield and purity while minimizing experimental runs . For example, a 2<sup>k</sup> factorial design can efficiently explore interactions between variables. Post-experiment regression analysis helps model relationships between inputs (e.g., reagent stoichiometry) and outputs (e.g., product yield), enabling predictive optimization .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous confirmation of molecular geometry and crystallinity, as demonstrated for structurally similar sulfonamide derivatives . Complementary methods include:

  • NMR spectroscopy (1H/13C) to verify substituent positions and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • FTIR to confirm functional groups (e.g., carboxamide C=O stretch).
    Cross-validation across these techniques ensures robust structural assignment .

Q. How can researchers address low reproducibility in synthesizing this compound?

Implement reaction condition standardization with tight control of moisture, oxygen, and temperature. Use inert atmospheres (e.g., N2 glovebox) for moisture-sensitive steps. Additionally, employ process analytical technology (PAT) like in-situ FTIR or HPLC monitoring to track reaction progress and identify deviations in real time .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism of this compound’s formation?

Combine density functional theory (DFT) calculations with transition state analysis to map potential energy surfaces and identify intermediates. For example, quantum chemical calculations (e.g., Gaussian, ORCA) can model electron transfer pathways in sulfanyl group incorporation . Pair this with molecular dynamics simulations (e.g., using COMSOL Multiphysics) to explore solvent effects and kinetic barriers . Experimental validation via isotopic labeling or trapping of intermediates is critical to confirm computational predictions .

Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Apply multivariate statistical analysis to decouple confounding variables. For instance, Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outliers . Additionally, standardize assay protocols (e.g., cell line passage number, incubation time) and include positive/negative controls in triplicate to isolate experimental noise .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Adopt continuous flow chemistry to enhance heat/mass transfer and reduce side reactions. Use immobilized chiral catalysts (e.g., silica-supported organocatalysts) for stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy at each scale-up stage .

Q. How can AI-driven tools accelerate the discovery of derivatives with enhanced properties?

Leverage generative adversarial networks (GANs) or autoencoders to design novel analogs based on structure-activity relationships (SAR). Train models on datasets incorporating electronic (e.g., HOMO-LUMO gaps) and steric parameters. Validate predictions with high-throughput experimentation (HTE) platforms .

Methodological Resources

  • DoE Software : JMP, Minitab, or MODDE for experimental design .
  • Computational Tools : Gaussian (DFT), GROMACS (MD), or COMSOL Multiphysics (process simulation) .
  • Characterization Guidelines : Refer to ICH Q6A for purity criteria and USP monographs for analytical validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide
Reactant of Route 2
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1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-indole-4-carboxamide

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